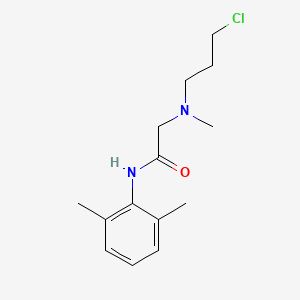
Acetamide, 2-((3-chloropropyl)methylamino)-N-(2,6-dimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-((3-chloropropyl)methylamino)-N-(2,6-dimethylphenyl)- is a synthetic organic compound. It belongs to the class of acetamides, which are derivatives of acetic acid. This compound is characterized by the presence of a chloropropyl group, a methylamino group, and a dimethylphenyl group attached to the acetamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((3-chloropropyl)methylamino)-N-(2,6-dimethylphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylaniline, 3-chloropropylamine, and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or ethanol. The temperature and pH are carefully monitored to ensure optimal reaction rates and yields.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-((3-chloropropyl)methylamino)-N-(2,6-dimethylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Acetamide, 2-((3-chloropropyl)methylamino)-N-(2,6-dimethylphenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Acetamide, 2-((3-chloropropyl)methylamino)-N-(2,6-dimethylphenyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Acetamide, 2-((3-chloropropyl)methylamino)-N-(2,6-dimethylphenyl)- include other acetamides with different substituents, such as:
Acetamide, N-(2,6-dimethylphenyl)-: Lacks the chloropropyl and methylamino groups.
Acetamide, 2-((3-bromopropyl)methylamino)-N-(2,6-dimethylphenyl)-: Contains a bromopropyl group instead of a chloropropyl group.
Uniqueness
The uniqueness of Acetamide, 2-((3-chloropropyl)methylamino)-N-(2,6-dimethylphenyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for specific applications where these properties are desired.
Propriétés
Numéro CAS |
23562-36-9 |
|---|---|
Formule moléculaire |
C14H21ClN2O |
Poids moléculaire |
268.78 g/mol |
Nom IUPAC |
2-[3-chloropropyl(methyl)amino]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C14H21ClN2O/c1-11-6-4-7-12(2)14(11)16-13(18)10-17(3)9-5-8-15/h4,6-7H,5,8-10H2,1-3H3,(H,16,18) |
Clé InChI |
QCEDYLOVRAIZDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)CN(C)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


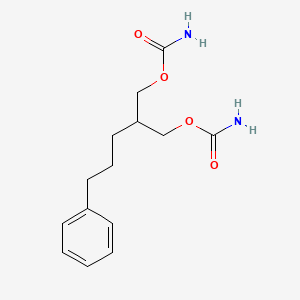
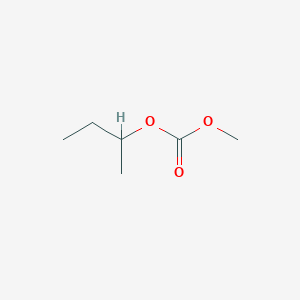

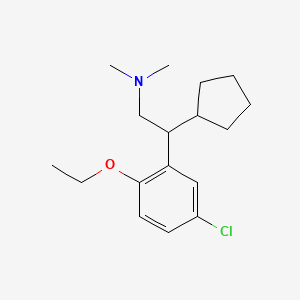
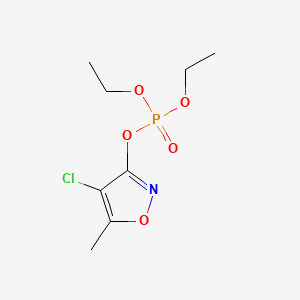
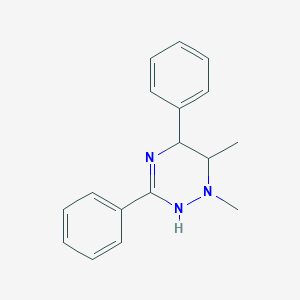
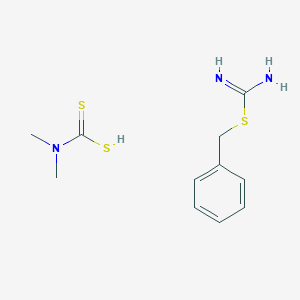
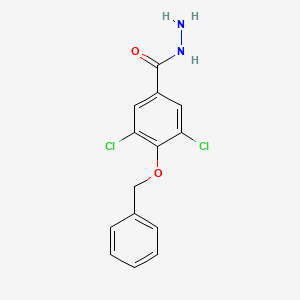
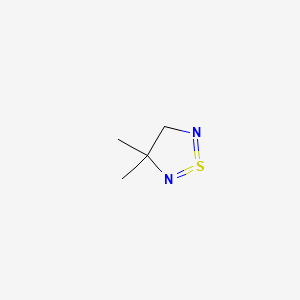
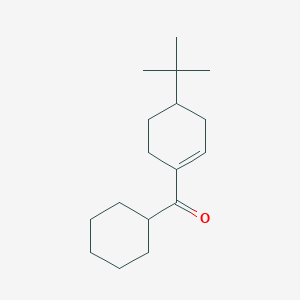
![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14689696.png)



